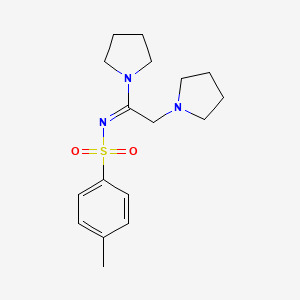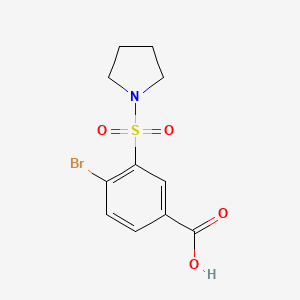
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as CMF 101, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 327.83 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and glucose metabolism. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In cancer cells, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that inhibit cancer cell growth and promote cell death. In diabetes research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and reducing inflammation in adipose tissue. In inflammation research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 for lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to have minimal toxicity in animal models and cell culture studies, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 is its relatively low solubility in water, which makes it difficult to administer in vivo. This limitation can be overcome by formulating N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 in a suitable vehicle or by developing prodrug derivatives that have improved solubility and bioavailability.
Direcciones Futuras
There are several future directions for the research and development of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of prodrug derivatives that have improved solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 in various diseases, including cancer, diabetes, and inflammation. Finally, the identification of the molecular targets and signaling pathways that are involved in the mechanism of action of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 will provide valuable insights into the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields the intermediate product, 4-(4-chlorophenyl)-2-methoxy-4-oxo-3-(methylthio)butanoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide to yield N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In diabetes research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)7-8-13(14)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUBBVKOHMZEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
methanone](/img/structure/B5795877.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)